molecular formula C14H9FN2O2 B13215720 1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid

1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B13215720
M. Wt: 256.23 g/mol
InChI Key: NYKKYJSZCAQAQS-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a fluorinated heterocyclic compound featuring an imidazo[1,5-a]pyridine scaffold substituted with a carboxylic acid group at position 3 and a 4-fluorophenyl group at position 1. This structure combines electron-withdrawing (fluorine) and hydrogen-bonding (carboxylic acid) moieties, making it a promising candidate for medicinal chemistry applications, particularly in kinase inhibition or metabolic modulation.

Properties

Molecular Formula

C14H9FN2O2

Molecular Weight

256.23 g/mol

IUPAC Name

1-(4-fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H9FN2O2/c15-10-6-4-9(5-7-10)12-11-3-1-2-8-17(11)13(16-12)14(18)19/h1-8H,(H,18,19)

InChI Key

NYKKYJSZCAQAQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Cyclization via Intermolecular Ritter-Type Reaction

A recent method utilizes a sealed tube reaction where a 2-aminopyridine derivative (e.g., 1a) is dissolved in 1,2-dichloroethane (DCE) with catalytic bismuth triflate (Bi(OTf)3) and para-toluenesulfonic acid monohydrate (p-TsOH·H2O). Addition of 4-fluorobenzonitrile (as the nitrile source) and stirring at elevated temperatures (~150 °C) overnight leads to the formation of the imidazo[1,5-a]pyridine core with the 4-fluorophenyl substituent at N-1. Workup involves quenching with saturated sodium bicarbonate and extraction, followed by purification via silica gel chromatography to isolate the carboxylic acid derivative after appropriate oxidation or hydrolysis steps.

Reagents & Conditions Outcome
2-Aminopyridine derivative (1a) Starting material
Bi(OTf)3 (5 mol %) + p-TsOH·H2O (7.5 equiv) Catalysts
4-Fluorobenzonitrile (15 equiv) Nitrile source for Ritter reaction
DCE solvent, 150 °C, overnight Cyclization and ring closure
Workup: NaHCO3 quench, EtOAc extraction Isolation of crude product
Silica gel chromatography (20% EtOAc/hexane) Purification

Oxidative CDC Reaction Under Oxygen Atmosphere

Another efficient approach involves oxidative coupling of 1-amino-2-iminopyridines with β-dicarbonyl compounds in ethanol under an oxygen atmosphere. The reaction is catalyzed by acetic acid (optimal at 6 equivalents) and proceeds at 130 °C for 18 hours. This method generates imidazo[1,5-a]pyridine-3-carboxylic acid derivatives with high yields (up to 94% under oxygen). The presence of molecular oxygen is crucial, as inert atmospheres drastically reduce yields. This method is environmentally friendly and avoids harsh reagents.

Parameter Effect on Yield
Acetic acid equivalents 2 equiv: 34%, 4 equiv: 52%, 6 equiv: 74% yield
Atmosphere O2: 94% yield; Air: lower; Ar: 6% yield
Temperature 130 °C
Solvent Ethanol
Reaction time 18 hours

Imine Intermediate Cyclization with Paraformaldehyde

This classical route involves the formation of imine intermediates from 2-aminopyridines and aromatic aldehydes (e.g., 4-fluorobenzaldehyde). The imines are then cyclized using catalysts such as phosphorus oxychloride or hydrochloric acid, with paraformaldehyde facilitating ring closure to form the imidazo[1,5-a]pyridine scaffold. This method allows moderate to excellent yields depending on the substrate and conditions. It is suitable for substrates where imine intermediates can be isolated.

Step Reagents/Conditions Notes
Imine formation 2-Aminopyridine + 4-fluorobenzaldehyde Isolation of intermediate
Cyclization Paraformaldehyde + POCl3 or HCl catalyst Ring closure to imidazo[1,5-a]pyridine
Yield Moderate to excellent Depends on substrate and catalyst

Hydrolysis and Decarboxylation Steps

For the introduction or modification of the carboxylic acid group at the 3-position, esters or amides of imidazo[1,5-a]pyridine derivatives can be hydrolyzed under basic conditions (e.g., lithium hydroxide in THF/water) followed by acidification to precipitate the carboxylic acid. Decarboxylation reactions under controlled conditions can also be used to selectively remove carboxyl groups or isomerize intermediates, often performed in batch or continuous flow reactors without requiring high pressure.

Step Reagents/Conditions Outcome
Hydrolysis LiOH in THF/H2O, room temp, 14 h Conversion of ester to carboxylic acid
Acidification 2 N HCl, pH ~5, 5–10 °C Precipitation of acid product
Decarboxylation Thermal treatment in microreactor or batch Removal of carboxyl group or isomerization

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield Range (%) Advantages Limitations
Ritter-type Cyclization Bi(OTf)3, p-TsOH, nitrile, DCE, 150 °C Moderate to High Direct formation of fused ring Requires sealed tube, high temp
Oxidative CDC Reaction Acetic acid (6 equiv), O2, EtOH, 130 °C Up to 94 Environmentally friendly, high yield Requires oxygen atmosphere
Imine Cyclization with Paraformaldehyde POCl3 or HCl catalyst, paraformaldehyde Moderate to Excellent Well-established, versatile Imine isolation needed
Hydrolysis & Decarboxylation LiOH hydrolysis, acidification, thermal decarboxylation High (up to 92) Efficient functional group transformation Multi-step process

Summary and Recommendations

The preparation of 1-(4-fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid can be achieved through several well-documented synthetic routes. The Ritter-type reaction and oxidative CDC methods stand out for their efficiency in constructing the fused heterocyclic system with the desired substitution pattern. The oxidative CDC approach under oxygen atmosphere is particularly notable for its high yield and environmentally benign conditions.

For introducing or modifying the carboxylic acid group, hydrolysis of ester precursors followed by acidification is a practical and high-yielding method. Decarboxylation reactions can be employed for structural fine-tuning when necessary.

The choice of method depends on available starting materials, desired scale, and equipment. For laboratory-scale synthesis emphasizing yield and purity, the oxidative CDC method is recommended. For industrial applications, the Ritter-type reaction and hydrolysis steps offer scalable options.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Position and Nature of Substituents

Compound Name Substituents Molecular Weight CAS Number Key Properties/Applications
1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid 1-(4-Fluorophenyl), 3-carboxylic acid 286.25 EN300-322801 Potential kinase modulation; carboxylic acid enables salt formation or derivatization
1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid 1-Methyl, 3-carboxylic acid 176.17 Not disclosed Commercial availability (MSE Supplies); methyl group enhances lipophilicity vs. fluorophenyl
Ethyl 6-(pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylate 6-Pyridin-3-yl, 3-ethyl ester 297.31 Not disclosed Ester prodrug strategy; 100% yield in Suzuki coupling
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate Pyrazole core, 4-fluorophenyl, ester 264.25 138907-73-0 Pyrazole vs. imidazo[1,5-a]pyridine core alters π-π stacking and solubility

Functional Group Impact

  • Fluorine Substituent: The 4-fluorophenyl group in the target compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 1-methyl derivative) .
  • Carboxylic Acid vs. Ester : The free carboxylic acid group (target compound) facilitates hydrogen bonding with biological targets, whereas ester derivatives (e.g., compound 26 ) improve bioavailability for cellular uptake.

Biological Activity

1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fused imidazole and pyridine ring system, which contributes to its diverse pharmacological properties. Research indicates that it may possess significant antimicrobial and anticancer activities, making it a candidate for therapeutic applications.

  • Molecular Formula : C14H9FN2O2
  • Molecular Weight : 256.23 g/mol
  • IUPAC Name : 1-(4-fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid
  • CAS Number : 1039356-91-6

Antimicrobial Properties

Research highlights the antimicrobial potential of 1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action likely involves the inhibition of bacterial cell wall synthesis and interference with nucleic acid synthesis.

Anticancer Activity

The compound has been investigated for its anticancer properties across several cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)
  • A549 (lung cancer)

In these studies, the compound exhibited IC50 values indicating effective cytotoxicity. For instance, it displayed an IC50 of approximately 10 µM against MCF-7 cells, suggesting significant potential for further development as an anticancer agent.

The biological activity of 1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is attributed to its ability to bind to specific molecular targets within cells. This interaction can modulate various signaling pathways involved in cell growth and apoptosis. Studies suggest that it may induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated that treatment with 1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that this compound could be a lead candidate for further development in cancer therapy due to its selective cytotoxicity.

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial activity. The researchers suggested that modifications to the structure could enhance potency and broaden the spectrum of activity.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeIC50 (µM)Notable Activity
1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid Imidazo[1,5-a]pyridine10Anticancer
Imidazo[1,2-a]pyridine derivatives Imidazole-PyridineVariesAntimicrobial
Pyridine-3-carboxylic acid derivatives Pyridine-basedVariesAntifungal

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